4-Cyclopropoxybenzenesulfonyl chloride
Description
4-Cyclopropoxybenzenesulfonyl chloride (CAS: 1208075-87-9) is a specialized sulfonyl chloride derivative with the molecular formula C₉H₉O₃SCl and a molecular weight of 232.68 g/mol . Its structure comprises a benzene ring substituted with a sulfonyl chloride (-SO₂Cl) group at position 1 and a cyclopropoxy (-O-cyclopropyl) group at position 4 (Figure 1). This compound is primarily utilized in organic synthesis as a reactive intermediate for introducing sulfonamide or sulfonate functionalities into target molecules.
Properties
IUPAC Name |
4-cyclopropyloxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3S/c10-14(11,12)9-5-3-8(4-6-9)13-7-1-2-7/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAAZWFQNDVAFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
- Reactants: 4-cyclopropoxybenzene and chlorosulfonic acid.
- Reaction Conditions: The reaction is generally carried out at low temperatures, around 0–5°C, to control the exothermic sulfonation process and prevent over-sulfonation or decomposition.
- Process:
- The aromatic compound is dissolved in a suitable inert solvent, such as chlorinated hydrocarbons (e.g., chlorobenzene or dichloromethane).
- Chlorosulfonic acid is added dropwise under stirring, maintaining the temperature below 10°C.
- The mixture is stirred for several hours to ensure complete sulfonation.
- After completion, the reaction mixture is poured into ice-cold water, precipitating the sulfonic acid derivative.
Data:
| Step | Conditions | Remarks |
|---|---|---|
| Sulfonation | Chlorosulfonic acid, 0–5°C | Controls over-sulfonation |
| Work-up | Ice water quench | Precipitates sulfonic acid |
Chlorination to Form Sulfonyl Chloride
The key step in converting the sulfonic acid derivative to the sulfonyl chloride involves chlorination, which can be achieved via chlorinating agents such as thionyl chloride or phosphorus trichloride.
Procedure:
- Reactants: The sulfonic acid obtained from sulfonation and chlorinating agent.
- Reaction Conditions: Reflux conditions are typical, with the reaction conducted under inert atmosphere to prevent hydrolysis.
- Process:
- The sulfonic acid is suspended in anhydrous solvent (e.g., dichloromethane).
- Thionyl chloride is added dropwise, and the mixture is heated under reflux.
- The reaction proceeds until gas evolution ceases, indicating completion.
- Excess chlorinating agent and byproducts (sulfur dioxide and hydrogen chloride gases) are removed by distillation or filtration.
Data:
| Step | Conditions | Remarks |
|---|---|---|
| Chlorination | Thionyl chloride, reflux | Anhydrous conditions essential |
| Purification | Distillation under reduced pressure | Ensures high purity |
Use of Organic Solvent and Additives
Research indicates that employing halogenated aliphatic hydrocarbons as solvents, along with alkali metal or ammonium salts of mineral acids, enhances yield and purity. These conditions suppress side reactions and facilitate the isolation of the anhydrous sulfonyl chloride.
Key Points:
- Organic solvents such as chlorobenzene or dichloromethane are preferred.
- Alkali metal salts (e.g., sodium chloride) or ammonium salts of mineral acids act as catalysts or reaction stabilizers.
- Washing with water and distillation removes residual acids and solvents, yielding a pure product.
Data:
| Solvent | Additives | Effect |
|---|---|---|
| Chlorobenzene | Sodium chloride | Improves yield and purity |
| Dichloromethane | Ammonium salts | Stabilizes intermediate |
Reaction Optimization and Yield Enhancement
Research findings suggest that temperature control, reagent stoichiometry, and reaction time critically influence the yield and purity of the product:
- Temperature: Maintaining low temperatures during sulfonation (0–10°C) minimizes byproduct formation.
- Reagent Ratios: Using stoichiometric excess of chlorosulfonic acid ensures complete sulfonation.
- Reaction Time: Extended stirring (several hours) improves conversion rates.
- Work-up: Sequential washing with water and controlled distillation yields an anhydrous product suitable for further reactions.
Data Summary:
| Parameter | Recommended Range | Effect on Yield |
|---|---|---|
| Temperature | 0–10°C | Minimizes byproducts |
| Excess chlorosulfonic acid | 1.2–1.5 equivalents | Ensures complete sulfonation |
| Reaction time | 4–6 hours | Maximizes conversion |
Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Direct sulfonation with chlorosulfonic acid | Low temperature, inert solvent | High yield, straightforward | Requires careful temperature control |
| Chlorination with thionyl chloride | Reflux, anhydrous conditions | Efficient conversion to sulfonyl chloride | Handling toxic gases |
| Use of halogenated hydrocarbons and salts | Washing and distillation | Produces high-purity, anhydrous product | Multi-step purification |
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-cyclopropoxybenzenesulfonic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form sulfonamides.
Alcohols: Reacts under basic conditions to form sulfonate esters.
Thiols: Reacts under neutral or slightly basic conditions to form sulfonothioates.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Scientific Research Applications
Medicinal Chemistry
Antiviral and Antimicrobial Agents
Sulfonyl chlorides are often utilized in the synthesis of biologically active compounds. For instance, derivatives of 4-cyclopropoxybenzenesulfonyl chloride can be employed to create potent inhibitors for viral enzymes. Research indicates that sulfonyl chlorides can react with heterocyclic amines to form complex structures that exhibit antiviral activity against pathogens such as the hepatitis C virus . Additionally, compounds derived from sulfonyl chlorides have shown significant antibacterial properties, making them candidates for new antimicrobial drugs .
Case Study: Hepatitis C Virus NS3 Protease Inhibitors
A notable application involves the synthesis of -2-amino-2-vinylcyclopropanecarboxylic sulfonamide derivatives from this compound. These derivatives have been identified as potential inhibitors of the NS3 protease of the hepatitis C virus, showcasing the compound's utility in developing antiviral therapeutics .
Organic Synthesis
Building Blocks for Complex Molecules
In organic synthesis, sulfonyl chlorides are essential intermediates due to their electrophilic nature. They readily participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups into organic molecules. The ability to form sulfonamides from amines and sulfonyl chlorides is particularly valuable in synthesizing pharmaceuticals and agrochemicals .
Reactivity and Mechanisms
The reaction mechanisms involving this compound typically include:
- Nucleophilic substitution: This allows for the formation of sulfonamides when reacted with amines.
- Acylation reactions: Sulfonyl chlorides can also react with alcohols to yield sulfonate esters, which serve as useful intermediates in further synthetic transformations .
Material Science
Polymer Chemistry
In material science, sulfonyl chlorides are used to modify polymers and enhance their properties. For example, incorporating this compound into polymer matrices can improve thermal stability and chemical resistance. This application is particularly relevant in developing advanced materials for electronics and coatings.
Summary Table of Applications
| Application Area | Description | Example Uses |
|---|---|---|
| Medicinal Chemistry | Synthesis of antiviral and antimicrobial agents | Hepatitis C virus NS3 protease inhibitors |
| Organic Synthesis | Building blocks for complex organic molecules | Formation of sulfonamides |
| Material Science | Modification of polymer properties | Enhanced thermal stability in coatings |
Mechanism of Action
The mechanism of action of 4-cyclopropoxybenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Key Properties
Comparison with Similar Compounds
While the provided evidence lacks direct comparative data for 4-cyclopropoxybenzenesulfonyl chloride, its structural and functional analogs can be inferred based on general sulfonyl chloride chemistry. Below is a theoretical analysis of its properties relative to other benzenesulfonyl chlorides:
Table 1: Structural and Functional Comparison of Sulfonyl Chlorides
Key Differences:
In contrast, 4-chlorobenzenesulfonyl chloride exhibits higher electrophilicity due to the electron-withdrawing Cl substituent, favoring reactions with weak nucleophiles.
Synthetic Utility :
- This compound’s unique cyclopropane ring may confer selectivity in forming sulfonamides or sulfonate esters, particularly in sterically demanding environments.
- Methoxy and chloro analogs are more commonly used in standard sulfonation reactions due to their commercial availability and predictable reactivity.
Stability: Cyclopropane’s ring strain may reduce the compound’s thermal stability compared to non-cyclic analogs.
Biological Activity
4-Cyclopropoxybenzenesulfonyl chloride (CAS No. 1208075-87-9) is an organosulfur compound known for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including medicinal chemistry.
Chemical Structure and Properties
This compound features a sulfonyl chloride functional group attached to a cyclopropoxy-substituted benzene ring. This structure is significant as it influences the compound's reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Cyclopropoxy Group : The cyclopropyl moiety is introduced through cyclopropanation reactions.
- Sulfonylation : The resulting cyclopropoxybenzene is treated with thionyl chloride or chlorosulfonic acid to introduce the sulfonyl chloride group.
The biological activity of this compound is primarily attributed to its ability to act as a protease inhibitor . Proteases are crucial for various cellular processes, including cell signaling and apoptosis. By inhibiting these enzymes, the compound can potentially disrupt cancer cell proliferation and other pathological processes.
Anticancer Properties
Several studies have investigated the anticancer potential of sulfonamide derivatives, including those related to this compound. For instance, compounds in this class have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell growth .
Case Studies
- Inhibition of Tumor Growth : A study demonstrated that sulfonamide derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involved cell cycle arrest and inhibition of tubulin polymerization .
- Antiviral Activity : Research has indicated that similar sulfonamide compounds can inhibit viral replication in vitro, suggesting potential applications in antiviral drug development .
Comparative Analysis
The biological activity of this compound can be compared with other sulfonamide compounds:
| Compound Name | IC50 (μM) | Target | Biological Activity |
|---|---|---|---|
| This compound | TBD | Proteases | Anticancer |
| Nicosulfuron | <5 | Plant growth regulators | Herbicide |
| Indole Sulfonamide | <10 | HIV reverse transcriptase | Antiviral |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-cyclopropoxybenzenesulfonyl chloride, and how can reaction conditions be optimized for purity?
- Methodology : The compound is typically synthesized via sulfonation of 4-cyclopropoxybenzene using chlorosulfonic acid, followed by chloride substitution. Key parameters include temperature control (0–5°C during sulfonation to avoid side reactions) and stoichiometric excess of chlorosulfonic acid (1.5–2.0 eq). Post-synthesis purification via recrystallization in dichloromethane/hexane mixtures improves purity (>95% by HPLC) .
- Validation : Monitor reaction progress using TLC (silica gel, eluent: ethyl acetate/hexane 1:4) and confirm structure via H NMR (cyclopropyl protons at δ 0.6–1.2 ppm) and IR (S=O stretch at 1360–1380 cm) .
Q. How should researchers handle and store this compound to prevent hydrolysis or degradation?
- Methodology : Store under inert gas (argon or nitrogen) at –20°C in airtight, moisture-resistant containers. Use freshly distilled anhydrous solvents (e.g., THF or DCM) for reactions. For hygroscopic handling, employ gloveboxes or Schlenk lines. Hydrolysis products (e.g., sulfonic acids) can be detected via LC-MS monitoring at m/z 230–250 .
Q. What analytical techniques are essential for characterizing this compound, and how are spectral contradictions resolved?
- Core Techniques :
- NMR : Discrepancies in cyclopropane proton splitting (e.g., unexpected multiplicity) may arise from solvent polarity; use deuterated chloroform for consistency .
- Mass Spectrometry : High-resolution ESI-MS resolves ambiguities between molecular ion peaks ([M+H] at m/z 244.02) and fragmentation products .
- Contradiction Management : Cross-validate with X-ray crystallography (if crystalline) or compare with PubChem’s computed spectral data .
Advanced Research Questions
Q. How does the electron-withdrawing cyclopropoxy group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitutions?
- Mechanistic Insight : The cyclopropoxy group increases electrophilicity at the sulfur center due to inductive effects, accelerating reactions with amines or alcohols. Kinetic studies (e.g., using pseudo-first-order conditions with aniline) reveal rate constants 1.5× higher than unsubstituted analogs .
- Experimental Design : Conduct competitive reactions with 4-methoxybenzenesulfonyl chloride as a control; analyze yields via F NMR if fluorinated nucleophiles are used .
Q. What strategies mitigate side reactions (e.g., cyclopropane ring opening) during derivatization?
- Approach :
- Avoid strong bases (e.g., NaOH) in aqueous conditions; use mild bases like pyridine or DMAP in aprotic solvents.
- Low-temperature reactions (–10°C) reduce ring strain-induced cleavage.
- Monitor for byproducts (e.g., allylic sulfonates) via GC-MS or H NMR .
Q. How can researchers reconcile discrepancies in reported solubility data across solvents?
- Data Analysis :
- Solubility in DMSO (high) vs. hexane (low) correlates with polarity. Contradictions arise from trace moisture; use Karl Fischer titration to confirm solvent dryness.
- Quantitative solubility profiles (e.g., in acetonitrile/water mixtures) can be modeled using Hansen solubility parameters .
Q. What are the implications of steric and electronic effects in designing this compound-based probes for enzyme inhibition studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
